4,2',5'-Trimethoxychalcone

Description

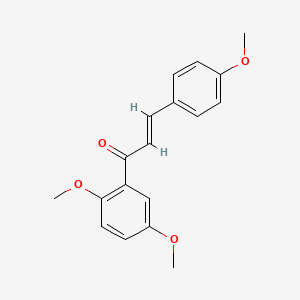

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-10-17(19)16-12-15(21-2)9-11-18(16)22-3/h4-12H,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAOKQZJGLVVFP-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities of 4,2 ,5 Trimethoxychalcone and Select Trimethoxychalcone Analogues Preclinical Focus

Anti-inflammatory Efficacy

The anti-inflammatory properties of 4,2',5'-trimethoxychalcone and its analogues have been investigated in various preclinical models, demonstrating their potential to modulate inflammatory pathways. These studies primarily focus on their effects in cellular and animal models of inflammation.

In Vitro Modulatory Effects on Inflammatory Responses in Cellular Models (e.g., microglial cells, macrophages)

In laboratory settings, the anti-inflammatory effects of trimethoxychalcone derivatives have been assessed using cell cultures, particularly microglial cells and macrophages, which are key players in the inflammatory process.

One area of investigation has been the impact of these compounds on microglial cells, the resident immune cells of the central nervous system. nih.gov A synthetic chalcone (B49325) derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to suppress inflammatory responses mediated by Toll-like receptor 4 (TLR4) in BV2 microglial cells. nih.govresearchgate.netnih.gov This compound was found to inhibit the Akt/NF-κB signaling pathway, a critical pathway in the inflammatory response. researchgate.netnih.gov Specifically, it reduces the phosphorylation of IκB, which in turn downregulates NF-κB signaling. nih.gov This downregulation leads to a decrease in the production of pro-inflammatory mediators. nih.gov

Another study explored the effects of 2,2',5'-trihydroxychalcone (225THC) on microglia. nih.gov This chalcone was found to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from primary rat microglia stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. nih.gov Furthermore, 225THC was observed to shift microglia from a pro-inflammatory M1-like phenotype to a more downregulated state. nih.gov

The anti-inflammatory activity of various chalcones is often linked to their ability to suppress the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). biomolther.org For instance, a series of hydroxychalcones were evaluated for their ability to inhibit nitric oxide production in LPS-activated BV-2 microglial cells. mdpi.com Among the tested compounds, 2'-hydroxy-3,4,5-trimethoxychalcone (B1623294) and 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone were identified as potent inhibitors of nitric oxide production. mdpi.com The latter was also found to reduce the expression of the iNOS protein and downregulate the pro-inflammatory cytokines IL-1a, IL-6, and IL-10. mdpi.com

Similarly, studies on RAW 264.7 macrophage cells, a commonly used model for studying inflammation, have shown that dimethylamino-chalcones can inhibit the generation of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). frontiersin.org The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit enzymes like COX-2 and the production of various pro-inflammatory mediators. biomolther.org

In Vivo Assessment of Anti-inflammatory Actions in Animal Models

The anti-inflammatory potential of trimethoxychalcone analogues has also been evaluated in animal models of inflammation. A commonly used model is the carrageenan-induced paw edema model in rats or mice, which mimics the acute inflammatory response. frontiersin.orgpublichealthtoxicology.comijpras.commdpi.com

In one study, a series of new chalcone derivatives were tested in the carrageenan-induced hind paw edema model. frontiersin.org The results indicated that 5'-chloro-2'-hydroxy-4',6'-dimethyl-3,4,5-trimethoxychalcone exhibited the most potent anti-inflammatory activity, with a 90% inhibition of edema. frontiersin.orgsci-hub.se The anti-inflammatory activity of the tested derivatives was comparable to the reference drug, indomethacin. sci-hub.se Structure-activity relationship (SAR) analysis suggested that the presence of a methoxy (B1213986) group at the meta position enhanced the anti-inflammatory activity. sci-hub.se

Another study investigated the therapeutic administration of 3,4,5-trimethoxy-4'-fluorochalcone in a rat model of adjuvant-induced arthritis. sci-hub.se This compound, a selective inhibitor of iNOS expression, was found to attenuate the development of arthritis in the rats. sci-hub.se

These in vivo studies provide evidence that trimethoxychalcone analogues can exert anti-inflammatory effects in a living organism, supporting the findings from in vitro cellular models.

Inhibition of Nitric Oxide Production and Downregulation of Pro-inflammatory Cytokines

A key mechanism underlying the anti-inflammatory effects of this compound and its analogues is the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines.

Numerous studies have demonstrated the ability of various trimethoxychalcone derivatives to inhibit NO production in activated macrophages and microglial cells. mdpi.comrsc.orgresearchgate.netnih.gov For example, a series of 3',4',5'-trimethoxychalcone analogues were synthesized and evaluated for their inhibitory effects on NO production in LPS/IFN-gamma-treated macrophages. researchgate.netgoogle.com.aucolab.ws Several compounds, including 4-hydroxy-3,3',4',5'-tetramethoxychalcone and 3,3',4',5'-tetramethoxychalcone, were found to be potent inhibitors of NO production. researchgate.net

The inhibition of NO production is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. rsc.orgnih.gov For instance, certain chalcone analogues have been shown to significantly suppress the expression of iNOS in LPS-stimulated RAW264.7 cells. rsc.org

In addition to inhibiting NO production, these compounds can also downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.comrsc.orgnih.govdovepress.com Chalcone analogues have been shown to inhibit the release of TNF-α and IL-6 in LPS-stimulated mouse RAW264.7 macrophages. dovepress.com Similarly, phenylheptatriyne (B1219051) and 4',7-dimethoxyflavanone, isolated from Coreopsis lanceolata, were found to reduce the secretion of TNF-α and IL-6 in LPS-induced BV2 and RAW264.7 cells. nih.gov This downregulation of pro-inflammatory cytokines is a crucial aspect of the anti-inflammatory activity of these compounds. dovepress.com

Anticancer and Antiproliferative Potential

Preclinical studies have highlighted the significant anticancer and antiproliferative properties of this compound and its analogues against various cancer cell lines and in animal tumor models.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

A substantial body of research has demonstrated the in vitro antiproliferative activity of trimethoxychalcone derivatives against a wide range of cancer cell lines.

A series of 3',4',5'-trimethoxychalcone analogues exhibited potent inhibitory activity against different cancer cell lines. researchgate.net Specifically, chalcone 15 (3,3',4',5'-tetramethoxychalcone) was the most potent anti-proliferative compound, showing significant inhibition of liver cancer Hep G2 and colon cancer Colon 205 cell lines. researchgate.net Other analogues also demonstrated considerable anti-proliferation actions in these cell lines. researchgate.net

The 3,4,5-trimethoxyphenyl ring has been identified as a key structural feature for the anticancer activity of chalcones. mdpi.com A study on a series of chalcones with this feature showed that an indolyl chalcone exhibited excellent activity against colorectal and prostatic cancer cell lines. mdpi.com Another study found that chalcone-1,2,3-triazole hybrids with a combretastatin-A4-like substitution pattern could induce cell cycle arrest and apoptosis in several cancer cell lines, including A549, HeLa, DU145, and HepG2. mdpi.com

Furthermore, 3,4,5-trimethoxychalcone-based dihydropyrimidines have been synthesized and evaluated for their anticancer activities against a full panel of NCI-60 tumor cell lines, showing broad-spectrum anticancer activity. tandfonline.com Some of these compounds displayed higher mean percentage inhibitory activity than the reference drug sorafenib. tandfonline.com

The mechanism of action for many of these chalcone derivatives involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. mdpi.commdpi.comnih.govtandfonline.comhilarispublisher.com Docking studies have suggested that the chalcone scaffold can fit into the colchicine (B1669291) binding site on tubulin. nih.gov

| Compound | Cancer Cell Line(s) | Observed Effect | IC50/GI50 Values | Reference |

|---|---|---|---|---|

| 3,3',4',5'-Tetramethoxychalcone (15) | Hep G2 (Liver), Colon 205 (Colon) | Potent antiproliferative activity | IC50: 1.8 µM (Hep G2), 2.2 µM (Colon 205) | researchgate.net |

| Indolyl chalcone (10) | Colorectal and Prostatic cancer cells | Excellent antiproliferative effect | IC50 < 50 nM | mdpi.com |

| Chromonyl chalcone (13) | Colorectal and Prostatic cancer cells | Interesting antiproliferative effect | IC50: 2.6–5.1 µM | mdpi.com |

| CDHPM-10e (3,4,5-trimethoxychalcone-based dihydropyrimidine) | NCI-60 cell line panel | Potent broad-spectrum anticancer agent | MGI50: 1.83 µM | tandfonline.com |

| Chalcone-1,2,3-triazole hybrids (36) | A549, HeLa, DU145, HepG2 | Antiproliferative activity | GI50: 1.3–186.2 µM | mdpi.com |

In Vivo Antitumor Efficacy in Relevant Animal Models

The promising in vitro anticancer activity of trimethoxychalcone analogues has been further validated in in vivo animal models.

Chalcone-indole hybrids have been shown to inhibit tumor growth in a HepG2 hepatocarcinoma mouse model. mdpi.com These compounds were found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization. mdpi.com

Another study reported that a novel chalcone-1,2,3-triazole derivative exhibited significant antitumor activity against liver cancer HepG2 cells in vivo with low toxicity in mice. mdpi.com This derivative was also identified as a potent tubulin polymerization inhibitor. mdpi.com

The anti-invasive potential of 4-fluoro-3',4',5'-trimethoxychalcone (C16) has been characterized. plos.org This compound showed nanomolar anti-invasive potency in the chick heart and Matrigel in vitro invasion models against several human cancer cell lines. plos.org While this study focused on the anti-invasive properties, it highlights the potential of trimethoxychalcone analogues in targeting metastasis, a critical aspect of cancer progression.

Furthermore, two thiazolyl-chalcones were tested for in vivo antitumor activity in ICR mice bearing sarcoma 180 tumors, showing moderate tumor weight inhibition. ijpsr.com

| Compound/Analogue | Animal Model | Tumor Type | Observed Effect | Reference |

|---|---|---|---|---|

| Chalcone-indole hybrids | Mouse xenograft model | HepG2 hepatocarcinoma | Inhibited tumor growth | mdpi.com |

| Chalcone-1,2,3-triazole derivative | Mice | Liver cancer (HepG2) | Significant antitumor activity with low toxicity | mdpi.com |

| Thiazolyl-chalcones (35 and 36) | ICR mice | Sarcoma 180 | Moderate tumor weight inhibition (22-25%) | ijpsr.com |

Impact on Cancer Cell Growth and Viability

Trimethoxychalcone derivatives have demonstrated notable cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The substitution pattern of the methoxy groups on the aromatic rings plays a crucial role in determining the potency and selectivity of these compounds.

One of the mechanisms by which some chalcones exert their anticancer effects is through the disruption of microtubule dynamics, which are essential for cell division. nih.gov Certain 3,4,5-trimethoxychalcones have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.govceu.es For instance, the compound 2c (a 3,4,5-trimethoxychalcone derivative) exhibited potent cytotoxicity against human leukemia cell lines REH and Jurkat, with IC50 values of 0.73 µM and 0.50 µM, respectively. nih.gov Another analogue, 3a, also showed significant activity against these cell lines. nih.gov

Furthermore, the synthetic chalcone derivative 4,3′,4′,5′-tetramethoxychalcone (TMOC) has been reported to suppress the proliferation of human ovarian cancer cells, including A2780, A2780/CDDP (cisplatin-resistant), and SKOV3 cells, in a dose- and time-dependent manner. plos.org This compound was found to be more potent than the parent chalcone. plos.org Similarly, 3,3',4',5'-Tetramethoxychalcone (TMC) effectively inhibited the proliferation of oral squamous cell carcinoma (OSCC) cells (SCC4, SAS, and HSC3) with IC50 values of 3, 4.5, and 1 µM, respectively, while showing no significant toxicity to normal oral cells. iiarjournals.org

The anti-proliferative activity of 2',4,4'-trimethoxychalcone (TEC), also known as metochalcone, has been observed in breast cancer (BT549) and lung cancer (A549) cells. semanticscholar.org TEC induced cell cycle arrest in the S-phase and inhibited cancer cell proliferation in a concentration-dependent manner, with IC50 values at 48 hours of 3.378 µM for BT549 and 4.278 µM for A549 cells. semanticscholar.org Another study highlighted that 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143) triggered apoptosis in MDA-MB-231 breast cancer cells without affecting the viability of non-transformed breast epithelial cells. researchgate.net

| Compound | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 2c (3,4,5-trimethoxychalcone derivative) | REH (human leukemia) | Cytotoxicity | 0.73 µM |

| 2c (3,4,5-trimethoxychalcone derivative) | Jurkat (human leukemia) | Cytotoxicity | 0.50 µM |

| 3a (3,4,5-trimethoxychalcone derivative) | REH (human leukemia) | Cytotoxicity | 1.05 µM |

| 3a (3,4,5-trimethoxychalcone derivative) | Jurkat (human leukemia) | Cytotoxicity | 1.20 µM |

| 4,3′,4′,5′-Tetramethoxychalcone (TMOC) | A2780 (human ovarian) | Anti-proliferative | Potent inhibition |

| 3,3',4',5'-Tetramethoxychalcone (TMC) | SCC4 (oral squamous carcinoma) | Anti-proliferative | 3 µM |

| 3,3',4',5'-Tetramethoxychalcone (TMC) | SAS (oral squamous carcinoma) | Anti-proliferative | 4.5 µM |

| 3,3',4',5'-Tetramethoxychalcone (TMC) | HSC3 (oral squamous carcinoma) | Anti-proliferative | 1 µM |

| 2',4,4'-Trimethoxychalcone (TEC) | BT549 (breast cancer) | Anti-proliferative | 3.378 µM (48h) |

| 2',4,4'-Trimethoxychalcone (TEC) | A549 (lung cancer) | Anti-proliferative | 4.278 µM (48h) |

Antioxidant Properties

Chalcones are recognized for their antioxidant potential, which is often attributed to their chemical structure, particularly the presence of hydroxyl and methoxy groups on the phenyl rings. ljmu.ac.ukscirp.org These functional groups can donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative damage.

The ability of chalcones to scavenge free radicals has been evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov The antioxidant activity is highly dependent on the substitution pattern. For instance, studies on hydroxychalcones have shown that the position and number of hydroxyl groups on the B-ring significantly influence their radical scavenging ability, with a 3,4-dihydroxy substitution pattern being particularly effective. mdpi.com

While specific data on the free radical scavenging activity of this compound is limited, studies on related trimethoxy chalcones provide valuable insights. A computational study using density functional theory (DFT) explored the free radical scavenging activity of a series of 2,4,5-trimethoxy chalcones. nih.gov This theoretical investigation suggested that the hydrogen atom transfer (HAT) mechanism is a favorable pathway for their antioxidant action. nih.gov Experimental studies on various chalcone analogues have demonstrated their capacity to scavenge DPPH free radicals in a concentration-dependent manner. nih.gov

Beyond direct radical scavenging, chalcones can also exert their antioxidant effects by modulating cellular pathways involved in oxidative stress. mdpi.com This can include the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes. The nuclear factor erythroid 2–related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response, and some chalcones have been shown to activate this pathway, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). ljmu.ac.uk

For example, 2′-hydroxy-4-methoxychalcone has been shown to diminish lipopolysaccharide (LPS)-induced elevations in reactive oxygen species (ROS) levels by increasing glutathione (B108866) (GSH) levels and decreasing the expression of gp91phox, a subunit of the pro-oxidant enzyme NADPH oxidase. mdpi.com Furthermore, certain chalcone derivatives have been found to increase the levels of antioxidant markers such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while decreasing the levels of the oxidative stress marker malondialdehyde (MDA). mdpi.com The synthetic chalcone derivative DK143 (2'-hydroxy-2,3,5'-trimethoxychalcone) was found to produce reactive oxygen species (ROS) in MDA-MB-231 cancer cells, which contributed to its apoptotic effect. researchgate.net This highlights that the modulation of cellular oxidative stress by chalcones can be context-dependent, sometimes leading to pro-oxidant effects in cancer cells to induce cell death.

Neuroprotective Actions

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. mdpi.comnih.gov Chalcones have emerged as promising candidates for neuroprotection due to their anti-inflammatory and antioxidant properties. mdpi.com

Microglia are the resident immune cells of the central nervous system, and their overactivation can lead to the release of pro-inflammatory and neurotoxic mediators. nih.govoatext.com Several trimethoxychalcone analogues have been shown to suppress microglial activation. A notable example is 2'-hydroxy-3',5,5'-trimethoxychalcone (DK-139), which was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in BV2 microglial cells. mdpi.comnih.govresearchgate.net DK-139 was shown to block the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for inflammatory genes. nih.govresearchgate.net This resulted in the reduced expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β). nih.govresearchgate.net

The anti-inflammatory effects of DK-139 were attributed to its inhibition of the Akt signaling pathway, which lies upstream of NF-κB activation in this cellular model. nih.govresearchgate.net Another chalcone, 2,2′,5′-trihydroxychalcone, also demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from primary rat microglia. nih.gov

| Compound | Cell Model | Effect | Mechanism/Target |

|---|---|---|---|

| 2'-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | BV2 microglial cells | Inhibition of LPS-induced inflammatory response | Inhibition of Akt/NF-κB pathway |

| 2'-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | BV2 microglial cells | Reduced expression of iNOS, COX-2, IL-1β | Downregulation of NF-κB target genes |

| 2,2′,5′-trihydroxychalcone | Primary rat microglia | Inhibition of TNF-α and IL-6 secretion | Modulation of microglial activation |

The neuroprotective effects of chalcones are also linked to their ability to counteract oxidative stress in neuronal cells. Oxidative stress in the brain can lead to damage of lipids, proteins, and DNA, contributing to neuronal dysfunction and death. nih.gov

Studies have shown that certain chalcones can protect neurons from oxidative damage. For instance, a series of chalcone analogues were found to confer cytoprotection against H2O2-induced oxidative damage in PC12 cells, a cell line commonly used in neurological research. researchgate.net This protection was attributed to both direct free radical scavenging and the activation of the Nrf2/ARE antioxidant pathway. researchgate.net In the context of neurodegenerative diseases like Parkinson's, some chalcones have been shown to increase the levels of antioxidant markers such as SOD, CAT, and GSH, while decreasing the oxidative stress marker MDA in relevant models. mdpi.com While direct evidence for this compound is still emerging, the broader class of trimethoxychalcones shows potential in mitigating oxidative stress within neuronal systems, a crucial aspect of their neuroprotective profile.

Antidiabetic Relevance

Chalcones, including this compound and its analogues, have demonstrated potential as antidiabetic agents through various mechanisms. researchgate.netljmu.ac.uk Preclinical studies suggest that their beneficial effects are partly due to the modulation of key therapeutic targets involved in glucose metabolism and insulin (B600854) signaling. researchgate.net

Activation of AMP-activated Protein Kinase (AMPK) in Specific Cell Types

The activation of AMP-activated protein kinase (AMPK) is a critical mechanism for regulating cellular energy homeostasis and is a key target in the management of type 2 diabetes. nih.gov Several trimethoxychalcone analogues have been investigated for their ability to activate AMPK in various cell types.

Research has shown that certain 2,4,5-trimethoxychalcones bearing dimethoxy groups on the A-ring exhibit potent AMPK activation in podocytes. nih.gov For instance, a 2',5'-dimethoxy substituted analogue demonstrated a 3.22-fold activation of AMPK, surpassing the effects of both a reference compound and metformin. nih.govresearchgate.net This highlights the potential of specific substitution patterns on the chalcone scaffold to enhance AMPK-stimulating activity. The structure-activity relationship studies indicated that the presence and position of methoxy groups on the aromatic rings are crucial for this activity. nih.gov

Notably, while some trimethoxychalcone derivatives like 2',4',5'-trimethoxychalcone were found to be poorly soluble in experimental conditions, other analogues with different methoxy substitutions showed significant promise as AMPK activators. nih.govresearchgate.net For example, a 2'-hydroxychalcone (B22705) with 2,4,5-triethoxy groups on the B-ring and 2,4,5-trimethoxychalcones with 2',4'- or 2',6'-dimethoxy groups on the A-ring also showed potent AMPK activation. nih.gov

Inhibition of Enzymes Associated with Glucose Metabolism (e.g., α-glucosidase)

A key strategy in managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase, which delays glucose absorption. rsc.orgmdpi.com Chalcones and their derivatives have been extensively studied for their α-glucosidase inhibitory potential. rsc.orgnih.govresearchgate.net

Studies have revealed that the inhibitory activity of chalcones against α-glucosidase is influenced by the substitution pattern on their aromatic rings. rsc.org The presence of hydroxyl groups, in particular, has been shown to be favorable for this inhibitory effect. rsc.org For instance, 2'-hydroxy-3',4',6'-trimethoxychalcone (B8255268) demonstrated strong α-glucosidase inhibitory activity with an IC50 value of 4.79 ± 0.27 µM. tjnpr.org Another analogue, 4-methoxychalcone, also exhibited significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with an IC50 of 24.5 ± 0.8 µg/mL, comparable to the standard drug acarbose. mdpi.com

The mechanism of inhibition can also vary among different chalcone derivatives, with some exhibiting competitive inhibition of α-glucosidase. nih.gov Hybrid molecules incorporating chalcone and 1H-1,2,3-triazole moieties have also been synthesized and shown to be highly active α-glucosidase inhibitors. nih.gov

Antimicrobial Spectrum

Chalcones are recognized for their broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. ljmu.ac.uknih.govnih.gov The position and number of methoxyl groups on the chalcone framework have been shown to influence their bioactivity. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several trimethoxychalcone analogues have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

For example, 2,4,4'-trimethoxychalcone (B192602) has been shown to be effective against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). jchr.org In one study, this compound exhibited greater antibacterial activity than 2,2',4-trimethoxychalcone. jchr.org Another analogue, 2'-hydroxy-4',6',4-trimethoxychalcone, also displayed good antibacterial activity against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). researchgate.netpoltekkes-smg.ac.id The presence of a hydroxyl group in addition to methoxy groups is thought to enhance antibacterial activity by increasing the compound's ability to disrupt the bacterial cell membrane. researchgate.net

The lipophilicity of flavonoids, including chalcones, appears to be related to their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, the structural differences in the cell envelopes of these two bacterial types can influence the effectiveness of the compounds. mdpi.com

Table 1: Antibacterial Activity of Select Trimethoxychalcone Analogues

| Compound | Bacterial Strain | Activity |

| 2,4,4'-Trimethoxychalcone | Bacillus subtilis (Gram-positive) | Active jchr.org |

| 2,4,4'-Trimethoxychalcone | Escherichia coli (Gram-negative) | Active jchr.org |

| 2'-Hydroxy-4',6',4-trimethoxychalcone | Staphylococcus aureus (Gram-positive) | Good activity researchgate.netpoltekkes-smg.ac.id |

| 2'-Hydroxy-4',6',4-trimethoxychalcone | Escherichia coli (Gram-negative) | Good activity researchgate.netpoltekkes-smg.ac.id |

Antifungal Properties

Trimethoxychalcone derivatives have also been investigated for their antifungal properties.

One study reported that 3',4',5'-trimethoxychalcone demonstrated potent antifungal activity against Candida krusei, with a minimum inhibitory concentration (MIC) of 3.9 μg/mL, which was eight times more potent than the reference drug fluconazole. nih.gov Another analogue, 2-hydroxy-4,4',6'-trimethoxychalcone, was found to inhibit the spore germination of several fungi, including Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus, with maximum inhibition observed at a concentration of 2000 ppm. tandfonline.compsu.edu This compound also significantly reduced the conidial germination of Erysiphe pisi. tandfonline.compsu.edu

The antifungal activity of these compounds highlights their potential as lead structures for the development of new antifungal agents.

Table 2: Antifungal Activity of Select Trimethoxychalcone Analogues

| Compound | Fungal Strain | Activity Metric | Value |

| 3',4',5'-Trimethoxychalcone | Candida krusei | MIC | 3.9 µg/mL nih.gov |

| 2-Hydroxy-4,4',6'-trimethoxychalcone | Ustilago cynodontis | Spore Germination Inhibition | >78% at 2000 ppm psu.edu |

| 2-Hydroxy-4,4',6'-trimethoxychalcone | Alternaria brassicicola | Spore Germination Inhibition | >78% at 2000 ppm psu.edu |

| 2-Hydroxy-4,4',6'-trimethoxychalcone | Alternaria solani | Spore Germination Inhibition | >78% at 2000 ppm psu.edu |

| 2-Hydroxy-4,4',6'-trimethoxychalcone | Aspergillus flavus | Spore Germination Inhibition | >78% at 2000 ppm psu.edu |

Antiparasitic Investigations

The antiparasitic potential of trimethoxychalcone analogues has been explored against various parasites, including Leishmania and Toxoplasma gondii.

A notable analogue, 3-nitro-2',4',6'-trimethoxychalcone (NAT22), has been identified as a potent and broad-spectrum antileishmanial drug lead. plos.orgresearchgate.net This compound was found to target the cytosolic tryparedoxin peroxidase (cTXNPx) in Leishmania parasites, leading to an accumulation of reactive oxygen species and subsequent parasite death. plos.orgresearchgate.net Another analogue, 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone, showed pronounced activity against T. gondii parasites, superior to its parent compound. mdpi.com

In contrast, other analogues such as 2′,4′,6′-trimethoxychalcone (SU086) and its anthracene (B1667546) analogue were most active against Leishmania major promastigotes. mdpi.com These findings underscore the potential of trimethoxychalcone derivatives in the development of new antiparasitic drugs. plos.orgmdpi.com

Table 3: Antiparasitic Activity of Select Trimethoxychalcone Analogues

| Compound | Parasite | Activity |

| 3-Nitro-2',4',6'-trimethoxychalcone (NAT22) | Leishmania spp. | Potent and broad-spectrum antileishmanial activity plos.orgresearchgate.net |

| 2′,4′,6′-Trimethoxy-3-pentafluorosulfanylchalcone | Toxoplasma gondii | Pronounced activity mdpi.com |

| 2′,4′,6′-Trimethoxychalcone (SU086) | Leishmania major (promastigotes) | High activity (IC50 < 1 µM) mdpi.com |

Molecular Mechanisms of Action of 4,2 ,5 Trimethoxychalcone and Analogues

Regulation of Key Cellular Signaling Pathways

Trimethoxychalcone analogues exert significant influence over critical cellular signaling networks that govern inflammation, cell survival, and antioxidant responses.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Cascade

A primary mechanism of action for several trimethoxychalcone analogues is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Research on the synthetic analogue 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) has shown that it effectively suppresses the Toll-like receptor 4 (TLR4)-mediated inflammatory response in microglial cells. researchgate.netnih.govkoreamed.org This is achieved by blocking the phosphorylation of both IκB (the inhibitor of NF-κB) and the p65/RelA subunit of NF-κB. researchgate.netnih.govmdpi.com This action prevents the degradation of IκB and the subsequent translocation of the active p65 subunit into the nucleus, thereby inhibiting the transcription of NF-κB target genes. researchgate.netmdpi.com

Similarly, 3,4,5-trimethoxy-4'-fluorochalcone has been identified as an inhibitor of the NF-κB pathway in macrophages, which underlies its ability to reduce the expression of inflammatory enzymes. nih.govnih.gov Other analogues, such as 2',4-Dihydroxy-3',4',6'-trimethoxychalcone , also demonstrate significant NF-κB inhibition. The general mechanism involves chalcones interfering with key steps in the NF-κB cascade, such as the activation of IκB kinase (IKK), which prevents the release and nuclear entry of NF-κB. proquest.comceu.esnih.gov

Table 1: Effects of Trimethoxychalcone Analogues on NF-κB Signaling

| Compound Name | Cell Line / Model | Key Findings | Citations |

|---|---|---|---|

| 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) | BV2 microglial cells | Inhibits phosphorylation of IκB and p65/RelA; blocks nuclear translocation of NF-κB. | researchgate.netnih.govmdpi.com |

| 3,4,5-trimethoxy-4'-fluorochalcone | RAW 264.7 macrophages | Inhibits the NF-κB pathway, leading to reduced iNOS expression. | nih.govnih.gov |

Suppression of Akt Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is common in various diseases. Certain trimethoxychalcone analogues have been found to suppress this pathway, often in conjunction with their effects on NF-κB.

The anti-inflammatory action of 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) is directly linked to its ability to block the phosphorylation of Akt induced by lipopolysaccharide (LPS). researchgate.netnih.govkoreamed.org The inhibition of Akt is an upstream event that contributes to the suppression of the IκB kinase (IKK)/NF-κB signaling cascade. nih.govproquest.com

Furthermore, the neuroprotective effects of another chalcone (B49325) analogue, 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak) , are mediated by the Akt signaling pathway, which in turn leads to the activation of the Nrf2 antioxidant response. mdpi.comresearchgate.net This highlights the crosstalk between these critical cellular pathways and how chalcones can influence multiple downstream effects by targeting a single key node like Akt.

Induction of AMP-activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. Activating AMPK has emerged as a therapeutic strategy for metabolic disorders.

Studies have identified specific trimethoxychalcone derivatives as potent activators of AMPK. Research focusing on 2'-hydroxy-2,4,5-trimethoxychalcone derivatives found that analogues bearing 2',5'-dimethoxy groups on the A-ring demonstrated potent AMPK activation in podocyte cells, with activity surpassing that of the common anti-diabetic drug metformin. nih.govresearchgate.net For instance, a 2',5'-dimethoxy-2,4,5-trimethoxychalcone analogue showed a 3.22-fold increase in AMPK activation compared to a 1.88-fold increase by metformin. nih.govresearchgate.net Another analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , has also been identified as a potent AMPK activator. researchgate.net This activation of AMPK represents a distinct mechanism through which these chalcones can exert their biological effects, particularly in the context of metabolic regulation.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 activates the transcription of a battery of protective genes. nih.gov

Chalcones, possessing an electrophilic α,β-unsaturated carbonyl group, are well-suited to act as Michael acceptors. This allows them to react with cysteine sensors on the Keap1 protein, which is the primary negative regulator of Nrf2. mdpi.com This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. mdpi.commdpi.com

A novel synthetic chalcone, 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak) , was specifically designed as an Nrf2 activator. mdpi.comresearchgate.net It has been shown to protect neuronal cells from oxidative stress by activating Nrf2-mediated expression of phase II antioxidant enzymes. mdpi.comnih.gov Similarly, 2-Chloro-2',4',6'-trimethoxychalcone is believed to exert some of its effects through the activation of the Nrf2 pathway.

Table 2: Modulation of Key Signaling Pathways by Trimethoxychalcone Analogues

| Pathway | Analogue | Effect | Mechanism | Citations |

|---|---|---|---|---|

| Akt | 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) | Suppression | Blocks LPS-induced Akt phosphorylation. | researchgate.netnih.govproquest.com |

| AMPK | 2',5'-dimethoxy-2,4,5-trimethoxychalcone | Induction | Potent activation in podocytes, surpassing metformin. | nih.govresearchgate.net |

| Nrf2 | 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak) | Activation | Stabilizes Nrf2, leading to expression of antioxidant enzymes. | mdpi.comresearchgate.net |

Interactions with Enzyme and Protein Targets

Beyond modulating signaling cascades, trimethoxychalcones and their analogues directly or indirectly inhibit key enzymes involved in inflammatory processes.

Inhibition of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Enzymes

Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are two enzymes that produce key inflammatory mediators, prostaglandins (B1171923) and nitric oxide, respectively. Their expression is often upregulated during inflammation, and they are significant targets for anti-inflammatory agents.

The inhibition of these enzymes by trimethoxychalcone analogues often occurs as a downstream consequence of NF-κB pathway suppression. For example, 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) reduces the expression of both COX-2 and iNOS in LPS-stimulated microglial cells. researchgate.netnih.govmdpi.com Likewise, 3,4,5-trimethoxy-4'-fluorochalcone acts as a selective inhibitor of iNOS expression by interfering with NF-κB activation, rather than by directly inhibiting the enzyme's activity. nih.gov

However, some analogues exhibit more direct inhibitory effects or different selectivity. 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone was found to inhibit the enzymatic activity of both COX-1 and COX-2 with similar potency (IC50 values of 87.5 μM and 87.0 μM, respectively). sci-hub.senih.gov In contrast, 2-Hydroxy-3,4,6-trimethoxychalcone showed inhibitory activity against COX-1 (IC50 = 95.5 μM). sci-hub.sefrontiersin.org Another analogue, 2′-hydroxy-3,4,5-trimethoxychalcone , was identified as a potent inhibitor of nitric oxide production, an indicator of iNOS inhibition, with an IC50 value of 2.26 µM. mdpi.com

Table 3: Inhibitory Activity of Trimethoxychalcone Analogues on COX and iNOS

| Compound Name | Target Enzyme(s) | IC₅₀ Value | Key Findings | Citations |

|---|---|---|---|---|

| 2′-hydroxy-3,4,5-trimethoxychalcone | iNOS (via NO production) | 2.26 µM | Potent inhibition of nitric oxide production in LPS-activated cells. | mdpi.com |

| 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone | COX-1 / COX-2 | 87.5 µM / 87.0 µM | Non-selective inhibition of COX-1 and COX-2 enzyme activity. | sci-hub.senih.gov |

| 2-Hydroxy-3,4,6-trimethoxychalcone | COX-1 | 95.5 µM | Inhibited COX-1 enzyme activity. | sci-hub.sefrontiersin.org |

| 3,4,5-trimethoxy-4'-fluorochalcone | iNOS Expression | Not Applicable | Selectively inhibits the expression of the iNOS enzyme via NF-κB. | nih.gov |

Modulation of Apoptosis-Related Proteins and Caspase Activation

The pro-apoptotic activity of 4,2',5'-trimethoxychalcone and its analogues is significantly mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This involves a carefully orchestrated regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central controllers of mitochondrial outer membrane permeabilization. Research demonstrates that synthetic 2′,4′,5′-trimethoxychalcones induce apoptosis by altering the balance between pro-apoptotic and anti-apoptotic members of this family. mdpi.com Specifically, treatment with these chalcones leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the destabilization of the mitochondrial membrane.

The loss of mitochondrial membrane potential is a key step in this process, triggering the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com This event initiates the activation of a cascade of cysteine-aspartic proteases, known as caspases, which are the primary executioners of the apoptotic program. Studies have shown that 2′,4′,5′-trimethoxychalcones lead to an increase in the levels of active caspase-3. mdpi.com Caspase-3 is a crucial executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. mdpi.comnih.gov

Furthermore, the mechanism of action involves the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that can block caspase activation. mdpi.com By decreasing survivin expression, these chalcones effectively remove a key brake on the apoptotic machinery, further ensuring the progression of cell death. mdpi.com This multi-pronged approach—modulating Bcl-2 family proteins, disrupting mitochondrial function, and activating executioner caspases—underpins the potent apoptotic effects of this class of compounds. mdpi.com

Table 1: Effect of 2',4',5'-Trimethoxychalcones on Apoptosis-Related Proteins

| Protein | Effect of Treatment | Role in Apoptosis | Citation |

| Bcl-2 | Decreased expression | Anti-apoptotic | mdpi.com |

| Bax | Increased expression | Pro-apoptotic | mdpi.com |

| Active Caspase-3 | Increased expression | Executioner caspase | mdpi.com |

| Survivin | Decreased expression | Inhibitor of Apoptosis (IAP) | mdpi.com |

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)-Mediated Effects

Chalcone derivatives, including various trimethoxychalcone analogues, have been shown to induce apoptosis by triggering stress within the endoplasmic reticulum (ER). The ER is a critical organelle for protein folding and maturation; an accumulation of unfolded or misfolded proteins leads to ER stress and activates a signaling network known as the Unfolded Protein Response (UPR). nih.govkoreascience.kr If ER homeostasis cannot be restored, the UPR switches from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three main sensor proteins located on the ER membrane: Inositol-requiring enzyme 1α (IRE1α), Protein kinase R-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). sci-hub.seresearchgate.net Chalcone derivatives can activate these pathways. For instance, the synthetic chalcone 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143) upregulates the expression of the master ER chaperone GRP78/BiP as well as the ER stress sensors IRE1α and the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein). kisti.re.krwikipedia.org

Upon activation, these sensors initiate distinct downstream signaling cascades:

IRE1α Pathway : Activated IRE1α possesses endoribonuclease activity that splices the mRNA of X-box binding protein-1 (XBP1). mdpi.com The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. Chalcones have been shown to promote the splicing of XBP-1 mRNA. wikipedia.org Furthermore, under severe ER stress, IRE1α can also initiate "regulated IRE1α-dependent decay" (RIDD) of other mRNAs and microRNAs, which can contribute to apoptosis. nih.gov

PERK Pathway : The PERK branch, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. sci-hub.se However, this also paradoxically promotes the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4). sci-hub.se ATF4, in turn, induces the expression of CHOP.

ATF6 Pathway : Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes. sci-hub.seresearchgate.net

Prolonged activation of these pathways, particularly the induction of the transcription factor CHOP, is a critical step in ER stress-mediated apoptosis. kisti.re.kr CHOP can promote cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family, such as Bim, thereby linking the UPR to the mitochondrial apoptosis pathway. wikipedia.org Studies on trimethoxychalcone analogues confirm the increased expression of CHOP and its downstream target Bim, suggesting that these compounds trigger caspase-mediated apoptosis via the ER stress-activated UPR pathway.

Table 2: Modulation of ER Stress and UPR Proteins by Trimethoxychalcone Analogues

| Protein/Process | Role in UPR | Effect of Treatment | Citation |

| GRP78/BiP | ER Stress Sensor/Chaperone | Upregulation | kisti.re.krwikipedia.org |

| IRE1α | ER Stress Sensor | Upregulation | kisti.re.krwikipedia.org |

| p-PERK | Activated ER Stress Sensor | Upregulation | |

| XBP-1 Splicing | IRE1α-mediated transcription activation | Upregulation | wikipedia.org |

| ATF4 | PERK-mediated transcription factor | Upregulation | |

| CHOP | Pro-apoptotic transcription factor | Upregulation | kisti.re.krwikipedia.org |

| Bim | Pro-apoptotic Bcl-2 family protein | Upregulation | wikipedia.org |

Interference with Cell Cycle Progression Regulatory Proteins

This compound and its analogues exert antiproliferative effects by interfering with the cell cycle, a tightly regulated process that governs cell duplication and division. The cell cycle consists of four distinct phases (G1, S, G2, and M), and its progression is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.

Research indicates that chalcone derivatives can induce cell cycle arrest at different checkpoints, primarily G0/G1 and G2/M, by modulating the expression and activity of key regulatory proteins. A derivative, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, was found to cause cell cycle arrest in the G0/G1 phase. This arrest is achieved by inhibiting the transition into the S phase (the DNA synthesis phase).

The mechanistic basis for this G0/G1 arrest involves the modulation of the Cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway.

Downregulation of Cyclin D and CDKs : Treatment with trimethoxychalcone analogues has been shown to decrease the protein expression levels of cyclin D. Another analogue, a tetramethoxychalcone, was found to downregulate both cyclin D1 and CDK4. These complexes are crucial for driving cells through the G1 phase.

Inhibition of Rb Phosphorylation : The cyclin D-CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates the genes necessary for S-phase entry. By decreasing the levels of active cyclin/CDK complexes, trimethoxychalcone analogues lead to a reduction in the phosphorylation of Rb.

Upregulation of CDK Inhibitors (CKIs) : The activity of CDK-cyclin complexes is negatively regulated by CDK inhibitors (CKIs). Analogues have been shown to upregulate the expression of CKIs such as p16, p21, and p27, which bind to and inhibit CDK-cyclin complexes, further contributing to cell cycle arrest.

By disrupting this critical G1/S checkpoint, this compound and its analogues effectively halt the proliferation of cancer cells.

Table 3: Effects of Trimethoxychalcone Analogues on Cell Cycle Regulatory Proteins

| Protein | Family/Function | Effect of Treatment | Consequence | Citation |

| Cyclin D / D1 | Cyclin | Decreased expression | G0/G1 Arrest | |

| CDK4 | Cyclin-Dependent Kinase | Decreased expression | G0/G1 Arrest | |

| Phospho-Rb | Rb Pathway | Decreased expression | Inhibition of E2F release | |

| E2F | Transcription Factor | Decreased activity | Inhibition of S-phase entry | |

| p16, p21, p27 | CDK Inhibitors (CKIs) | Increased expression | Inhibition of CDK-cyclin complexes |

Topoisomerase Inhibitory Mechanisms

DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA that arise during replication, transcription, and chromosome segregation by catalyzing the cleavage and re-ligation of DNA strands. nih.gov Because of their critical role in cell proliferation, they are well-established targets for anticancer drugs. Topoisomerase inhibitors can act as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks and subsequent apoptosis. mdpi.com

Chalcones as a chemical class have been identified as potential topoisomerase inhibitors. nih.gov Both natural and synthetic chalcones have demonstrated inhibitory activity against both type I (Topo I) and type II (Topo II) topoisomerases. mdpi.com For instance, retrochalcones such as licochalcone A and E have shown a dose-dependent inhibitory effect on Topo I. nih.gov Other synthetic chalcones have exhibited selective and potent inhibition of Topo II, in some cases superior to the standard drug etoposide. mdpi.com

Mechanistic Basis of Anti-inflammatory Effects

This compound and its analogues exhibit significant anti-inflammatory properties by targeting key signaling pathways that orchestrate the inflammatory response. A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The anti-inflammatory action of trimethoxychalcone derivatives is largely based on their ability to suppress the NF-κB signaling cascade. For example, the analogue 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been shown to inhibit Toll-like receptor 4 (TLR4)-mediated inflammatory responses in microglial cells. The mechanism involves several key steps:

Inhibition of Akt Phosphorylation : DK-139 blocks the lipopolysaccharide (LPS)-induced phosphorylation of Akt (also known as Protein Kinase B). Akt is an upstream kinase that can activate the IκB kinase (IKK) complex.

Suppression of IκB and p65/RelA Phosphorylation : By inhibiting Akt, the chalcone prevents the subsequent phosphorylation of IκB (the inhibitory protein of NF-κB) and the p65/RelA subunit of NF-κB. In an unstimulated state, IκB binds to NF-κB in the cytoplasm, keeping it inactive. Phosphorylation of IκB marks it for degradation, allowing NF-κB to translocate to the nucleus.

Blocking NF-κB Nuclear Translocation and Activity : By preventing the phosphorylation and degradation of IκB, trimethoxychalcone analogues block the nuclear translocation and DNA-binding activity of NF-κB.

Downregulation of Pro-inflammatory Gene Expression : As a result of NF-κB inhibition, the expression of its target genes is suppressed. Studies confirm that trimethoxychalcone analogues reduce the production of NO, as well as the expression of iNOS, COX-2, and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).

In addition to the NF-κB pathway, some chalcone analogues, such as 2′,4-dihydroxy-3′,4′,6′-trimethoxychalcone, also inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, another critical signaling route involved in the production of inflammatory mediators. By targeting these core inflammatory signaling networks, trimethoxychalcone compounds effectively attenuate the production of key inflammatory molecules.

Mechanistic Basis of Anticancer and Antiproliferative Activities

The anticancer and antiproliferative activities of this compound and its analogues are not attributable to a single mechanism but rather to a coordinated, multi-targeted assault on key cellular processes that are fundamental to cancer cell growth and survival. mdpi.com The mechanistic basis of these effects is an integration of the molecular actions detailed in the preceding sections.

The primary mechanisms contributing to its anticancer profile include:

Induction of Apoptosis : The compound effectively triggers programmed cell death, a crucial mechanism for eliminating malignant cells. As discussed in section 4.2.2, this is achieved by modulating the Bcl-2 family of proteins to favor a pro-apoptotic state, causing mitochondrial dysfunction and subsequent activation of the caspase cascade, particularly the executioner caspase-3. mdpi.com This intrinsic pathway of apoptosis is a cornerstone of its cytotoxic action against cancer cells. mdpi.com

Interference with Cell Cycle Progression : The ability to halt cell division is a key antiproliferative strategy. As detailed in section 4.2.4, trimethoxychalcone analogues induce cell cycle arrest, often at the G0/G1 checkpoint. They achieve this by downregulating the expression of essential cell cycle engines like cyclin D and its partner kinase CDK4, and by inhibiting the phosphorylation of the Rb protein. This prevents cancer cells from entering the DNA synthesis (S) phase, thereby blocking their proliferation.

Induction of ER Stress : Cancer cells have a high rate of protein synthesis and are particularly vulnerable to ER stress. As described in section 4.2.3, trimethoxychalcone analogues can induce the Unfolded Protein Response (UPR). kisti.re.krwikipedia.org Prolonged or overwhelming ER stress, marked by the activation of sensors like IRE1α and PERK and the induction of the pro-apoptotic factor CHOP, pushes cancer cells towards apoptosis. This represents a powerful mechanism to selectively target and eliminate tumor cells.

Inhibition of Topoisomerases : While direct evidence for this compound is still emerging, the known ability of the chalcone scaffold to inhibit topoisomerases (Section 4.2.5) suggests a potential mechanism for inducing DNA damage. mdpi.comnih.gov By acting as topoisomerase poisons, these compounds can create permanent DNA strand breaks, which are highly toxic to rapidly dividing cancer cells and serve as a potent trigger for apoptosis. mdpi.com

Together, these interconnected mechanisms—inducing apoptosis, halting the cell cycle, triggering lethal ER stress, and potentially causing catastrophic DNA damage—form the comprehensive mechanistic foundation for the anticancer and antiproliferative activities of this compound and its related compounds.

Mechanistic Basis of Antioxidant Effects

Chalcones, as a class of phenolic compounds, are recognized for their antioxidant properties, which are rooted in their chemical structure. The antioxidant capacity of this compound and its analogues stems from their ability to counteract oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

The primary mechanisms for their antioxidant effects are:

Direct Radical Scavenging : The core structure of chalcones, featuring an α,β-unsaturated carbonyl system and aromatic rings often substituted with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), makes them effective radical scavengers. These structural features allow the molecule to donate an electron or a hydrogen atom to neutralize highly reactive free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. The electron-rich phenolic structure is particularly adept at this function.

Modulation of Antioxidant Enzymes : Beyond direct scavenging, chalcone derivatives can also exert antioxidant effects by bolstering the cell's endogenous defense systems. This can involve modulating the activity and expression of key antioxidant enzymes. For example, the chalcone analogue 2′-hydroxy-4-methoxychalcone was found to increase cellular levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, while also decreasing the expression of gp91phox, a subunit of the ROS-producing enzyme NADPH oxidase. By simultaneously reducing the sources of ROS and enhancing the cell's scavenging capacity, these compounds help restore redox balance.

While some chalcones can paradoxically induce ROS generation to trigger apoptosis in cancer cells, their fundamental chemical structure provides them with the capacity to act as protective antioxidants in other contexts, preventing or delaying the oxidation of vital cellular substrates.

Mechanistic Basis of Neuroprotective Actions

While direct research on the neuroprotective mechanisms of this compound is limited in the available scientific literature, extensive studies on its structural analogues provide significant insight into the potential pathways through which this class of compounds may confer protection to neuronal cells. The neuroprotective effects of chalcones and their derivatives are broadly attributed to their anti-inflammatory and antioxidant properties. nih.govnih.gov These actions are rooted in their ability to modulate key signaling pathways and molecular targets involved in the pathogenesis of neurodegenerative diseases. nih.gov

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition, and such stress is a known contributor to neurodegeneration. nih.govmdpi.com Neuroinflammation, often mediated by microglial cells, is another critical factor that can lead to neuronal damage if excessive or sustained. nih.gov Chalcone derivatives exhibit neuroprotective potential by targeting these interconnected processes.

A significant body of research has focused on a synthetic analogue, 2-hydroxy-3′,5,5′-trimethoxychalcone , commonly known as DK-139. Studies have elucidated its potent anti-inflammatory effects in brain-resident immune cells, the microglia. nih.govnih.gov The mechanistic basis for this action involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated inflammatory response. nih.govresearchgate.net DK-139 has been shown to suppress the activation of TLR4 induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govresearchgate.net

This inhibition of TLR4 signaling cascades down to key intracellular pathways. Specifically, DK-139 blocks the phosphorylation and subsequent activation of Akt, a critical signaling kinase. nih.govnih.govresearchgate.net The inhibition of Akt, in turn, prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net DK-139 achieves this by blocking the phosphorylation of IκB and the p65/RelA subunit of NF-κB. nih.govresearchgate.netmdpi.com This action prevents the translocation of NF-κB into the nucleus, where it would otherwise drive the expression of various pro-inflammatory genes. nih.govmdpi.com As a result, DK-139 effectively reduces the production of inflammatory mediators, including:

Inducible nitric oxide synthase (iNOS) nih.govnih.govresearchgate.net

Cyclooxygenase-2 (COX-2) nih.govnih.govresearchgate.net

Interleukin-1β (IL-1β) nih.govnih.govresearchgate.net

Another important neuroprotective mechanism associated with chalcone analogues is the modulation of cellular antioxidant defenses. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. ljmu.ac.uk Activation of the Nrf2 pathway is a key strategy for protecting neurons from oxidative stress. mdpi.com Certain chalcone derivatives have been identified as activators of this pathway. ljmu.ac.uk By promoting the translocation of Nrf2 to the nucleus, these compounds can enhance the expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. ljmu.ac.uk

Furthermore, the anti-inflammatory activity of other trimethoxychalcone analogues lends support to these neuroprotective mechanisms. For instance, 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone has demonstrated potent anti-inflammatory effects. nih.gov Similarly, 2′-hydroxy-4-methoxychalcone has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties by diminishing oxidative stress levels and attenuating the expression of iNOS and COX-2. mdpi.com

Structure Activity Relationship Sar and Computational Studies of Trimethoxychalcones

Influence of Methoxy (B1213986) and Other Substituent Patterns on Biological Activity

The biological profile of chalcones is profoundly influenced by the number and position of methoxy groups on their aromatic rings, as well as the introduction of other substituents like halogens. cellbiopharm.comresearchgate.net

Positional Effects of Methoxy Groups on Rings A and B

The substitution pattern of methoxy groups on both ring A (derived from acetophenone) and ring B (derived from benzaldehyde) is a critical determinant of the biological activity of chalcones. nih.gov Studies have shown that the number and location of these electron-donating groups can significantly modulate the compound's efficacy in various therapeutic areas, including anticancer and antimicrobial applications. cellbiopharm.comresearchgate.net

In general, chalcones with methoxy substitutions on ring A tend to exhibit more potent antifungal, antibacterial, and antiproliferative activities compared to those with substitutions on ring B. nih.gov For instance, research has highlighted that the presence of a 3',4',5'-trimethoxy arrangement on ring A is often associated with enhanced anticancer activity. rsc.org This is consistent with findings that a 3,4,5-trimethoxyphenyl ring adjacent to the carbonyl group can improve the interaction with biological targets like tubulin. nih.govnih.gov

Conversely, the positioning on ring B also plays a crucial role. For example, in the context of anticancer activity, a methoxy group at the C4 position of ring B has been shown to be more active than at the C2 or C3 positions. researchgate.net Some studies have also indicated that compounds with three methoxy groups can lead to stronger antiproliferative effects, suggesting that electron-donating groups, in general, enhance activity. rsc.org However, the specific combination of substitutions is key. For example, 2',5'-dimethoxychalcone has demonstrated potent antiproliferative effects against various cancer cell lines. nih.gov

A study on a series of 2,4,5-trimethoxychalcones revealed that the introduction of dimethoxy groups on the A-ring could enhance AMPK activation, a key target in metabolic diseases. nih.gov Specifically, a 2',5'-dimethoxy substitution on the A-ring of a 2,4,5-trimethoxychalcone backbone resulted in potent activity. nih.gov

The following table summarizes the influence of methoxy group positions on the biological activity of selected chalcones:

| Compound | Ring A Substitution | Ring B Substitution | Notable Biological Activity |

| 3',4',5'-Trimethoxychalcone | 3', 4', 5'-trimethoxy | Unsubstituted | Potent antifungal activity. nih.gov |

| 2',5'-Dimethoxychalcone | 2', 5'-dimethoxy | Unsubstituted | Potent antiproliferative effect against cervix, skin, and breast cancer cell lines. nih.gov |

| Chalcone (B49325) with 4-methoxy on Ring B | Unsubstituted | 4-methoxy | More active as an anticancer agent compared to 2-methoxy or 3-methoxy substitution. researchgate.net |

| 2',5'-dimethoxy-2,4,5-trimethoxychalcone | 2',5'-dimethoxy | 2,4,5-trimethoxy | Potent AMPK activation. nih.gov |

Impact of Fluorine and Other Halogen Substitutions

The introduction of halogens, such as fluorine, chlorine, and bromine, into the chalcone structure provides another avenue to modulate biological activity. asianpubs.orgnih.gov Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets. nih.gov

Studies have shown that halogenated chalcones often exhibit strong biological activities. asianpubs.org In terms of antifungal activity, an increase in electronegativity of the halogen substituent on the B-ring correlates with increased activity, with fluorine substitution often being more effective. asianpubs.org Similarly, for antioxidant potential, halogenated chalcones have been reported to be more potent than their non-halogenated counterparts, with bromine and fluorine derivatives showing preference over chlorine. who.int

The position of the halogen is also critical. For instance, in a series of amide-linked chalcones, a chlorine atom in the para position of the phenyl ring resulted in the highest activity compared to other halogen or electron-donating groups. rsc.org The electron-withdrawing nature of the chloro group may enhance reactivity and alter binding affinity.

A study on fluoro- and trifluoromethyl-substituted trimethoxychalcones highlighted their potential as anticancer agents. cumhuriyet.edu.tr The combination of methoxy and fluoro-substituents is considered a valuable pharmacophore for anticancer activity. cumhuriyet.edu.tr Computational studies on these compounds have explored their interactions with key cancer-related receptors like EGFR and VEGFR-2. cumhuriyet.edu.trresearchgate.net

The table below illustrates the effect of halogen substitutions on the biological activity of chalcones:

| Substitution | Position | Effect on Biological Activity |

| Fluorine | B-ring | Increased antifungal activity due to high electronegativity. asianpubs.org |

| Bromine/Fluorine | General | Stronger antioxidant potential compared to non-halogenated and chlorine-substituted chalcones. who.int |

| Chlorine | para-position of phenyl ring | Highest activity in a series of amide-linked chalcones. rsc.org |

| Fluoro/Trifluoromethyl | B-ring (in trimethoxychalcones) | Potent anticancer properties. cumhuriyet.edu.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchcommons.org This approach is invaluable for predicting the activity of new, unsynthesized molecules and for understanding the physicochemical properties that govern their biological response. nih.govajrconline.org

2D QSAR Methodologies for Predictive Activity Assessment

Two-dimensional (2D) QSAR is a widely used methodology that correlates biological activity with 2D structural descriptors calculated from the molecular structure. humanjournals.com These descriptors can include topological, electronic, and physicochemical properties. kdpublications.in Multiple Linear Regression (MLR) is a common statistical method employed in 2D-QSAR to develop a predictive model. ajrconline.org

Several studies have successfully applied 2D-QSAR to predict the activity of chalcone derivatives. For instance, a 2D-QSAR model was developed for a series of 3',4',5'-trimethoxychalcone derivatives to predict their nitric oxide (NO) inhibition and tumor cell proliferation activities. humanjournals.com The models generated showed statistically significant correlations, indicating their predictive power. humanjournals.com Similarly, 2D-QSAR studies have been performed on chalcone analogues as angiotensin-converting enzyme (ACE) inhibitors, leading to the development of statistically robust models. biointerfaceresearch.com

The general workflow for a 2D-QSAR study involves:

Data Set Selection: A series of compounds with known biological activity is chosen. humanjournals.com

Descriptor Calculation: Various 2D descriptors are calculated for each molecule in the dataset. cumhuriyet.edu.trhumanjournals.com

Model Development: Statistical methods like MLR are used to build a model that correlates the descriptors with the biological activity. ajrconline.orghumanjournals.com

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. humanjournals.com

Identification of Physicochemical Descriptors Correlating with Biological Response

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that are crucial for the biological activity of the compounds. nih.govtubitak.gov.tr These descriptors provide insights into the molecular properties that drive the interaction with the biological target.

For chalcone derivatives, various types of descriptors have been found to be important. In a QSAR study on chalcones as antimitotic agents, topological, electrostatic, and quantum chemical descriptors were found to be crucial for modeling highly active compounds. nih.gov Specifically, BCUT descriptors (related to charge), autocorrelation descriptors, and the Highest Occupied Molecular Orbital (HOMO) energy were identified as important. nih.gov

In another QSAR study on chalcone derivatives as anti-Leishmania agents, four descriptors (SEigv, RDF125v, RDF055u, and O-058) were identified as affecting their activity. tubitak.gov.tr For 3',4',5'-trimethoxychalcone derivatives, 2D-QSAR studies revealed that SdsCHE-Index descriptors were major contributors to NO inhibition activity, while DeltaEpsilon B was important for tumor cell proliferation activity. humanjournals.com

The following table lists some of the key physicochemical descriptors found to correlate with the biological response of chalcones in various studies:

| Descriptor Type | Specific Descriptor Examples | Associated Biological Activity |

| Quantum Chemical | HOMO energy | Antimitotic activity. nih.gov |

| Electrostatic | BCUT descriptors (Charge) | Antimitotic activity. nih.gov |

| Topological | Autocorrelation descriptors, Information content descriptor | Antimitotic activity. nih.gov |

| RDF Descriptors | RDF125v, RDF055u | Anti-Leishmania activity. tubitak.gov.tr |

| 2D Descriptors | SdsCHE-Index, DeltaEpsilon B | NO inhibition and tumor cell proliferation. humanjournals.com |

In Silico Approaches for Target Identification and Binding Prediction

In addition to QSAR, various other in silico approaches are employed to identify potential biological targets and predict the binding interactions of chalcone derivatives. These computational methods are crucial in the early stages of drug discovery for hypothesis generation and for guiding the synthesis of more potent and selective compounds. japsonline.com

Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method has been extensively used to study the interaction of chalcones with various protein targets. For example, docking studies have suggested that the chalcone scaffold can fit into the colchicine (B1669291) binding site of tubulin, a key target for anticancer drugs. nih.govnih.gov These studies have also shown that a 3,4,5-trimethoxyphenyl ring can enhance the ligand-tubulin interaction. nih.govnih.gov

Other computational approaches include pharmacophore modeling and machine learning-based virtual screening. japsonline.comnih.gov Pharmacophore modeling helps to identify the essential 3D arrangement of functional groups required for biological activity. japsonline.com Machine learning models, such as those based on the random forest algorithm, can be trained on large datasets of known active and inactive compounds to predict the activity of new molecules. nih.gov

Ligand-based enzymatic target prediction is another in silico tool that suggests potential protein targets for a given molecule. acs.org For a series of chalcone derivatives, such predictions indicated potential inhibition of oxidoreductases, kinases, and proteases. acs.org

The integration of these various in silico methods provides a powerful platform for understanding the molecular basis of the biological activity of 4,2',5'-Trimethoxychalcone and its analogs, ultimately facilitating the design of more effective therapeutic agents. japsonline.com

Molecular Docking Simulations with Receptor Proteins

At present, specific molecular docking studies exclusively detailing the interactions of this compound with receptor proteins are not extensively available in publicly accessible research. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a ligand within the binding site of a target protein.

Generally, for chalcone derivatives, docking studies have been performed with a variety of protein targets to explore their potential biological activities. For instance, studies on other trimethoxychalcone isomers have explored their interactions with targets such as tubulin, kinases, and various enzymes implicated in disease pathways. These studies typically reveal key hydrogen bond interactions and hydrophobic contacts that contribute to the binding affinity. However, without specific studies on the 4,2',5'-trimethoxy substitution pattern, a detailed analysis of its specific interactions remains speculative.

Virtual Screening for Analogues with Enhanced Potency

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. As with molecular docking, specific virtual screening campaigns that start with this compound as a lead compound to identify analogues with enhanced potency are not well-documented in current literature.

The general approach for virtual screening of chalcone analogues involves creating a virtual library of related compounds by modifying the substitution patterns on the A and B rings. These libraries are then computationally screened against the binding site of a target protein. The goal is to identify novel chalcones with improved binding scores and predicted biological activity. This process allows for the rapid and cost-effective evaluation of a large number of potential drug candidates before committing to their chemical synthesis.

Rational Design and Synthesis of Novel Trimethoxychalcone Analogues

The rational design of new drug candidates aims to create molecules with specific biological functions based on a detailed understanding of their biological targets. This process is often guided by computational studies and structure-activity relationship (SAR) data.

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, an alkali-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of this compound, this would involve the reaction of 2',5'-dimethoxyacetophenone (B1329382) with 4-methoxybenzaldehyde.

While the general synthetic methodology for chalcones is well-established, published research specifically detailing the rational design and synthesis of novel analogues starting from this compound is limited. Such a study would typically involve:

Identifying a biological target of interest.

Using computational tools like molecular docking to understand the binding of this compound to the target.

Identifying potential modifications to the parent structure that could enhance binding affinity or other desirable properties.

Synthesizing a focused library of these novel analogues.

Evaluating the biological activity of the newly synthesized compounds to establish a clear structure-activity relationship.

Without such dedicated studies, a detailed discussion on the rational design and synthesis of novel this compound analogues with supporting data is not possible at this time.

Preclinical Pharmacological Investigations of Trimethoxychalcone Analogues

In Vitro Pharmacological Profiling in Relevant Biological Systems

Trimethoxychalcone analogues have been evaluated across various in vitro systems to determine their biological activities, with a primary focus on anticancer and anti-inflammatory effects.